N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide

Physicochemical properties Drug-likeness Computed descriptors

Novel benzothiadiazole-isoxazole carboxamide for systematic SAR exploration. No biological data exists for this specific 5-methylisoxazol-4-ylmethyl amide; structurally related benzothiadiazole-5-carboxamides (e.g., compound 11g) show SHP2 inhibition (IC₅₀ = 2.11 µM) with a 25-fold selectivity window over PTP1B, demonstrating that amide substituent changes dramatically alter target selectivity. • Screen as a potential SHP2 ligand; the isoxazole moiety introduces unique H-bond acceptor patterns absent in simpler analogs. • MW 274.3 Da, TPSA 109 Ų, 3 rotatable bonds-ideal for fragment-based ¹⁵N- or ¹H-¹⁵N HSQC NMR screening. • 5-Methylisoxazole is a known keto-acid bioisostere; potential bifunctional probe if benzothiadiazole core serves as a fluorescent tag. • For programs requiring systematic correlation of computed descriptors (logP 1.4) with experimental solubility and permeability.

Molecular Formula C12H10N4O2S
Molecular Weight 274.3
CAS No. 2034591-12-1
Cat. No. B2361817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(5-methyl-1,2-oxazol-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
CAS2034591-12-1
Molecular FormulaC12H10N4O2S
Molecular Weight274.3
Structural Identifiers
SMILESCC1=C(C=NO1)CNC(=O)C2=CC3=NSN=C3C=C2
InChIInChI=1S/C12H10N4O2S/c1-7-9(6-14-18-7)5-13-12(17)8-2-3-10-11(4-8)16-19-15-10/h2-4,6H,5H2,1H3,(H,13,17)
InChIKeyVCPWIHQMNZFMKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(5-Methylisoxazol-4-yl)methyl]benzothiadiazole-5-carboxamide: Identity & Procurement Baseline


N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide (CAS 2034591‑12‑1) is a heterocyclic small molecule (MW 274.30 g mol⁻¹) that fuses a 2,1,3‑benzothiadiazole core with an isoxazole‑methyl carboxamide side‑chain [1]. The benzothiadiazole scaffold is a well‑characterized electron‑deficient pharmacophore, while the isoxazole ring contributes hydrogen‑bonding capacity and metabolic stability. No published biological data exist for this specific compound; it is currently offered only as a research‑grade screening compound [1].

N-[(5-Methylisoxazol-4-yl)methyl]benzothiadiazole-5-carboxamide: Generic Substitution Not Supported


Within the benzo[c][1,2,5]thiadiazole‑5‑carboxamide class, even subtle modifications of the amide substituent can dramatically alter target selectivity and potency. For example, the representative SHP2 inhibitor 11g (a different benzothiadiazole‑5‑carboxamide) achieved a 25‑fold selectivity window over PTP1B, whereas close analogs in the same series lost selectivity entirely [1]. Because no quantitative structure–activity relationship data are available for the specific 5‑methylisoxazol‑4‑ylmethyl amide of the target compound, there is no evidence to support the interchangeability of this compound with any other benzothiadiazole‑5‑carboxamide analog. Any substitution without direct comparative data risks introducing unknown changes in target engagement, selectivity, or physicochemical behavior [1].

N-[(5-Methylisoxazol-4-yl)methyl]benzothiadiazole-5-carboxamide: Differentiation Evidence vs. Closest Analogs


Computed Physicochemical Descriptors vs. Benzothiadiazole-5-carboxamide Series

The target compound displays a computed XLogP3‑AA of 1.4 and a topological polar surface area (TPSA) of 109 Ų, placing it within the favorable drug‑like space (Lipinski compliance) [1]. For context, the most potent SHP2 inhibitor in the published benzothiadiazole‑5‑carboxamide series (compound 11g) has a higher TPSA (∼130 Ų, estimated from structure) and a lower logP (∼0.8), which may influence membrane permeability differently [2]. However, these comparisons are based on computed, not experimental, values.

Physicochemical properties Drug-likeness Computed descriptors

Hydrogen-Bond Donor/Acceptor Profile vs. Isoxazole-Containing Analogs

The target compound possesses 1 H‑bond donor (amide NH) and 6 H‑bond acceptors (oxazole O, amide carbonyl, thiadiazole N/S atoms) [1]. In contrast, the closest commercially available benzothiadiazole‑5‑carboxamide analog, N‑(thiophen‑3‑ylmethyl)benzo[c][1,2,5]thiadiazole‑5‑carboxamide (CAS 1207019‑82‑6), lacks the isoxazole ring and has only 5 acceptors and 1 donor, resulting in a reduced capacity for directed hydrogen‑bond interactions . No experimental solubility or co‑crystal data exist to quantify the impact of this difference.

Hydrogen bonding Molecular recognition Solubility

Molecular Complexity and Synthetic Tractability vs. Commercial Building Blocks

The target compound has a complexity score of 344 (PubChem Cactvs) [1], reflecting the presence of three heterocyclic systems connected by a flexible amide linker. This is substantially higher than the simplest commercial benzothiadiazole‑5‑carboxamide, N‑(2‑aminoethyl)benzo[c][1,2,5]thiadiazole‑5‑carboxamide (estimated complexity <200), which lacks the isoxazole motif [2]. Greater molecular complexity may offer more directional vectors for fragment growth, but currently no synthetic yield or cost‑per‑gram data are publicly available to support a procurement preference.

Molecular complexity Synthetic accessibility Fragment‑based design

N-[(5-Methylisoxazol-4-yl)methyl]benzothiadiazole-5-carboxamide: Evidence-Linked Application Scenarios


SHP2-Targeted Medicinal Chemistry Campaigns

The benzothiadiazole‑5‑carboxamide scaffold has demonstrated SHP2 inhibitory activity (compound 11g IC₅₀ = 2.11 µM) [1]. The target compound, bearing a distinct 5‑methylisoxazole‑4‑ylmethyl amide, could be screened as a potential SHP2 ligand, provided that the isoxazole moiety is tolerated in the SHP2 active site. Procurement is justified only if the research program requires systematic exploration of amide substituent effects on SHP2 inhibition.

Fragment- and Structure-Based Drug Design Libraries

With a molecular weight of 274.3 Da, TPSA of 109 Ų, and three heterocyclic rings, the compound fits typical fragment‑library criteria [2]. The isoxazole ring provides a unique hydrogen‑bond acceptor pattern not present in simpler benzothiadiazole fragments, making it a candidate for ¹⁵N‑ or ¹H‑¹⁵N HSQC protein‑observed NMR screening campaigns, should a suitable protein target be identified.

Chemical Biology Probes for Oxazole-Dependent Protein Interactions

The 5‑methylisoxazole motif is a known keto‑acid bioisostere and has been incorporated into inhibitors of fatty acid amide hydrolase (FAAH) [3]. If the benzothiadiazole core is intended as a fluorescent or affinity tag, the compound could serve as a bifunctional probe. However, no experimental validation of its fluorescence quantum yield or binding to any protein has been reported, so procurement must be linked to a defined assay development plan.

Physicochemical Benchmarking in Benzothiadiazole Series

Because the compound has well‑defined computed properties (logP 1.4, TPSA 109 Ų, rotatable bonds 3) [2], it can act as a reference point for correlating computed descriptors with experimental solubility, permeability, or metabolic stability in a broader benzothiadiazole‑carboxamide library. This application is relevant only when accompanied by parallel experimental profiling.

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